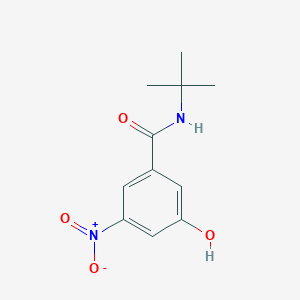

N-Tert-butyl-3-hydroxy-5-nitrobenzamide

Description

Properties

IUPAC Name |

N-tert-butyl-3-hydroxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)12-10(15)7-4-8(13(16)17)6-9(14)5-7/h4-6,14H,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBXVTBCWASAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of N-Tert-Butyl-3-Hydroxybenzamide

This route begins with the synthesis of N-tert-butyl-3-hydroxybenzamide, followed by nitration to introduce the nitro group at the fifth position.

Preparation of N-Tert-Butyl-3-Hydroxybenzamide

3-Hydroxybenzoic acid is first activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. The acid chloride is then reacted with tert-butylamine in the presence of triethylamine (TEA) to neutralize HCl, yielding N-tert-butyl-3-hydroxybenzamide.

Key Parameters

-

Solvent : Anhydrous DCM or THF.

-

Temperature : 0–5°C for acid chloride formation; room temperature for amidation.

-

Yield : ~70–80% after recrystallization (ethanol/water).

Regioselective Nitration

Nitration of N-tert-butyl-3-hydroxybenzamide requires careful control to direct the nitro group to the fifth position. The hydroxyl (-OH) and amide (-CONHtBu) groups are both ortho/para directors, but the amide’s electron-withdrawing nature may dominate. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C achieves selective para nitration relative to the hydroxyl group, yielding the desired 5-nitro derivative.

Optimization Challenges

-

Competing Nitration Sites : Without temperature control, nitration may occur at positions 4 or 6.

-

Side Reactions : Over-nitration or oxidation of the tert-butyl group (minimized by using dilute HNO₃).

Amidation of Pre-Nitrated 3-Hydroxy-5-Nitrobenzoic Acid

This method prioritizes nitration before amide bond formation, avoiding complications from the tert-butyl group’s steric bulk during electrophilic substitution.

Synthesis of 3-Hydroxy-5-Nitrobenzoic Acid

3-Hydroxybenzoic acid is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 10–15°C. The hydroxyl group directs nitration to the para position (relative to itself), resulting in 3-hydroxy-5-nitrobenzoic acid.

Yield : ~65% after recrystallization (acetic acid/water).

Amide Coupling with Tert-Butylamine

The carboxylic acid is activated using oxalyl chloride [(COCl)₂] in DCM, followed by reaction with tert-butylamine.

Advantages Over Route 1.1

-

Avoids steric hindrance during nitration.

-

Higher regioselectivity (nitro group pre-installed).

Comparative Analysis of Synthetic Routes

The choice between routes 1.1 and 1.2 depends on scale, cost, and purity requirements.

| Parameter | Route 1.1 | Route 1.2 |

|---|---|---|

| Overall Yield | 50–60% | 55–65% |

| Nitration Selectivity | Moderate | High |

| Purification Complexity | High | Moderate |

| tert-Butyl Stability | Risk of oxidation | Minimal risk |

Critical Process Considerations

Solvent and Temperature Effects

-

Nitration : Lower temperatures (0–10°C) favor mono-nitration. Elevated temperatures risk di-nitration or tert-butyl group degradation.

-

Amidation : Polar aprotic solvents (e.g., THF) improve tert-butylamine solubility but may require prolonged reaction times.

Protecting Group Strategies

The hydroxyl group’s acidity (pKa ~10) necessitates protection during nitration in some cases. Acetylation using acetic anhydride prevents undesired sulfonation or oxidation.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 6.98 (d, J=2.4 Hz, 1H, H-4), 7.52 (d, J=2.4 Hz, 1H, H-6), 8.21 (s, 1H, H-2), 10.12 (s, 1H, -OH).

-

IR : 3340 cm⁻¹ (-OH), 1665 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

HPLC (C18 column, 70:30 methanol/water): Retention time = 8.2 min, purity >98%.

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing:

-

Exothermic Reactions : Nitration and acid chloride formation necessitate jacketed reactors for temperature control.

-

Waste Management : Neutralization of acidic byproducts (e.g., HCl, H₂SO₄) generates large volumes of salt waste.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-3-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro and hydroxy groups can direct incoming substituents to specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amino-substituted benzamide.

Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.

Scientific Research Applications

N-Tert-butyl-3-hydroxy-5-nitrobenzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Tert-butyl-3-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs (Table 1) share the tert-butyl motif but differ in substituents, influencing their chemical and physical properties:

Table 1: Key Structural Analogs

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents | Purity |

|---|---|---|---|---|---|

| N-Tert-butyl-3-hydroxy-5-nitrobenzamide | 1881295-27-7 | C₁₂H₁₄N₂O₄ | 250.25 | tert-butyl, hydroxy, nitro | 95% |

| 3-(Acetylamino)-N-(tert-butyl)benzamide | 86478-69-5 | C₁₃H₁₈N₂O₂ | 234.29 | tert-butyl, acetylamino | N/A |

| tert-Butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate | 955369-05-8 | C₁₇H₂₄N₃O₅ | 350.39 | tert-butyl, piperazine, nitro, hydroxymethyl | 95% |

| Methyl 4-tert-butylbenzoate | 26537-19-9 | C₁₂H₁₆O₂ | 192.25 | tert-butyl, methyl ester | N/A |

Key Observations:

Substituent Effects on Polarity and Reactivity: The nitro group in this compound is electron-withdrawing, increasing the acidity of the adjacent hydroxy group compared to non-nitro analogs like 3-(acetylamino)-N-(tert-butyl)benzamide . Piperazine-containing analogs (e.g., QD-4786) exhibit higher molecular weights and likely enhanced solubility in polar solvents due to the hydrophilic piperazine ring .

However, the methyl ester in Methyl 4-tert-butylbenzoate () may hydrolyze more readily than the stable amide bond in benzamide derivatives .

Analytical Methods :

- An HPLC method developed for N-(5-tert-Butyl-2H-pyrazol-3-yl)-N'-hydroxy-benzamidine (mobile phase: acetonitrile-water-acetic acid-triethylamine) could be adapted for analyzing this compound due to structural similarities .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-Tert-butyl-3-hydroxy-5-nitrobenzamide, and how can purity challenges be addressed?

- Methodology :

- Begin with 3-hydroxybenzamide as a precursor. Protect the hydroxyl group using tert-butyl chloroformate under basic conditions (e.g., pyridine/DCM) to avoid nitro-group interference .

- Nitration: Use a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to introduce the nitro group at the 5-position. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).

- Deprotection: Remove the tert-butyl group with trifluoroacetic acid (TFA) in DCM. Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, gradient elution).

- Key Challenge : Nitration regioselectivity. Confirm product structure using (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- NMR :

- : Identify tert-butyl protons as a singlet at ~1.4 ppm. Hydroxyl protons (if free) appear as a broad peak near 5.5 ppm. Nitro-group deshielding shifts aromatic protons downfield .

- : Confirm tert-butyl carbons at ~28 ppm (CH₃) and ~34 ppm (quaternary C).

Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for this compound?

- Approach :

- Slow evaporation from a DCM/hexane mixture at 4°C promotes crystal growth.

- Use SHELXL for structure refinement: Input hydrogen atom positions geometrically and refine anisotropic displacement parameters for non-H atoms .

- Common Pitfalls : Disorder in the tert-butyl group. Apply constraints (e.g., ISOR, DELU) during refinement to stabilize the model .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The nitro group’s strong electron-withdrawing effect activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attack.

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces (EPS) and identify reactive sites. Compare with experimental kinetic data .

- Case Study : Reactivity with thiols under basic conditions. Monitor via to track aromatic proton shifts and confirm adduct formation .

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Stability Analysis :

- Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Avoid reactions above 150°C.

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Alternative Pathways : Employ microwave-assisted synthesis at lower temperatures (e.g., 80°C, 30 min) to reduce thermal stress .

Q. How can HPLC-MS be optimized to detect trace degradation products in stability studies?

- Method Development :

- Column: C18 reverse-phase (150 mm × 4.6 mm, 3 µm).

- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- MS Settings: ESI+ mode; monitor m/z for [M+H]⁺ (parent) and potential degradation ions (e.g., nitro reduction to amine: [M+H – 16]⁺).

- Validation : Spike samples with synthetic degradation standards (e.g., 5-nitro-reduced analog) to confirm retention times .

Contradictions and Validation

- Synthesis Yield Variability :

- Crystallographic Disorder :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.